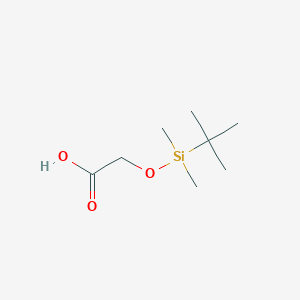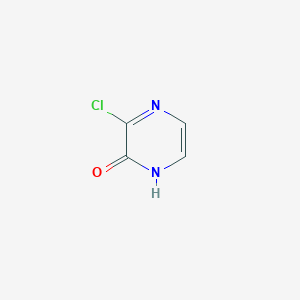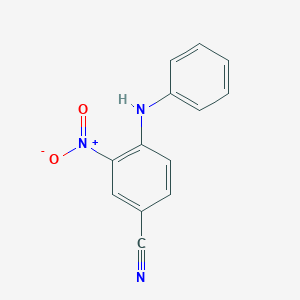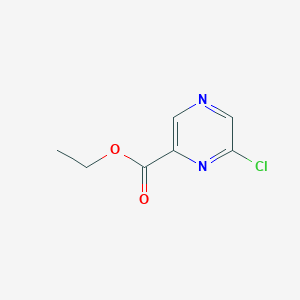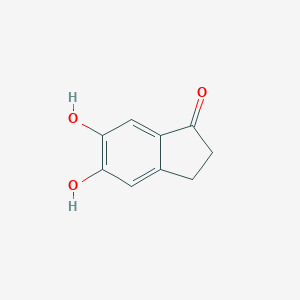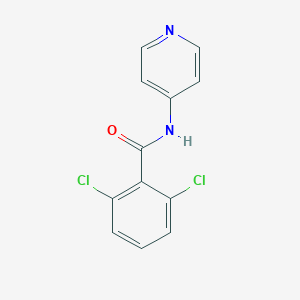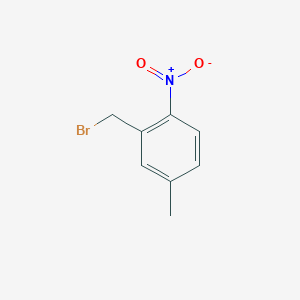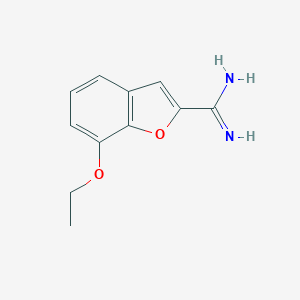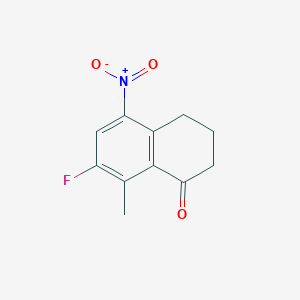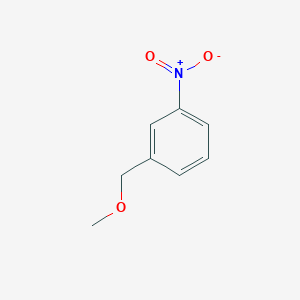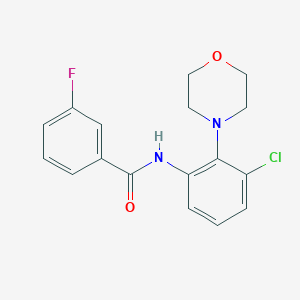
9H-Purin-6-amine, 9-butyl-
Overview
Description
9-Butyl-9H-adenine: is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The chemical formula for 9-Butyl-9H-adenine is C9H13N5 , and it has a molecular weight of 191.2330 g/mol . This compound is characterized by the presence of a butyl group attached to the ninth position of the adenine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Butyl-9H-adenine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of adenine with 1-iodobutane in the presence of cesium carbonate as a base. The reaction is typically carried out in dimethylformamide (DMF) at 50°C for 24 hours . The reaction mixture is then diluted with water, and the product is purified by flash chromatography using a chloroform/methanol/ammonia (90:10:1) solvent system .
Industrial Production Methods: While specific industrial production methods for 9-Butyl-9H-adenine are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of cesium carbonate and 1-iodobutane in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 9-Butyl-9H-adenine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s purine ring structure allows it to participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: As mentioned, 9-Butyl-9H-adenine can be synthesized through nucleophilic substitution using 1-iodobutane and cesium carbonate in DMF.
Oxidation and Reduction:
Major Products Formed: The primary product of the nucleophilic substitution reaction is 9-Butyl-9H-adenine itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: 9-Butyl-9H-adenine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical reactions and the development of new compounds .
Biology and Medicine: In biological research, 9-Butyl-9H-adenine and its derivatives are studied for their potential as adenosine receptor antagonists. These compounds can interact with adenosine receptors, which play a crucial role in various physiological processes .
Industry: The compound’s ability to form stable complexes with metal ions makes it useful in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 9-Butyl-9H-adenine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate their activity and influence various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
9-Ethyladenine: This compound is similar to 9-Butyl-9H-adenine but has an ethyl group instead of a butyl group.
9-(sec-Butyl)-9H-adenine: This compound has a sec-butyl group attached to the ninth position of the adenine ring and exhibits similar chemical properties.
Uniqueness: The presence of the butyl group in 9-Butyl-9H-adenine provides it with unique chemical and biological properties compared to its analogs. This structural difference can influence its binding affinity to molecular targets and its overall reactivity in chemical reactions.
Properties
IUPAC Name |
9-butylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMJMZKKNIYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181617 | |
| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-70-0 | |
| Record name | 9-Butyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2715-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purin-6-amine, 9-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 9-butyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
